molecular formula C16H11NO5 B11521563 (1E)-1-(1,3-benzodioxol-5-ylmethylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,3aH)-dione

(1E)-1-(1,3-benzodioxol-5-ylmethylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,3aH)-dione

Cat. No.: B11521563
M. Wt: 297.26 g/mol
InChI Key: RJPUPAJQKFTURC-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYL-1H,3H,3AH,4H-FURO[3,4-C]PYRIDINE-3,4-DIONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a furo[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYL-1H,3H,3AH,4H-FURO[3,4-C]PYRIDINE-3,4-DIONE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety, followed by the construction of the furo[3,4-c]pyridine core. Common reagents used in these reactions include various aldehydes, ketones, and pyridine derivatives. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of environmentally friendly solvents and catalysts is also considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYL-1H,3H,3AH,4H-FURO[3,4-C]PYRIDINE-3,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or derivatives with different functional groups.

Scientific Research Applications

(1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYL-1H,3H,3AH,4H-FURO[3,4-C]PYRIDINE-3,4-DIONE has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYL-1H,3H,3AH,4H-FURO[3,4-C]PYRIDINE-3,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole derivatives: Compounds with similar benzodioxole moieties, such as safrole and piperonyl butoxide, which are used in various chemical and biological applications.

    Furo[3,4-c]pyridine derivatives: Compounds with similar furo[3,4-c]pyridine cores, such as certain pharmaceutical agents and agrochemicals.

Uniqueness

(1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYL-1H,3H,3AH,4H-FURO[3,4-C]PYRIDINE-3,4-DIONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

(1E)-1-(1,3-benzodioxol-5-ylmethylidene)-6-methyl-3aH-furo[3,4-c]pyridine-3,4-dione

InChI

InChI=1S/C16H11NO5/c1-8-4-10-12(22-16(19)14(10)15(18)17-8)5-9-2-3-11-13(6-9)21-7-20-11/h2-6,14H,7H2,1H3/b12-5+

InChI Key

RJPUPAJQKFTURC-LFYBBSHMSA-N

Isomeric SMILES

CC1=NC(=O)C2C(=C1)/C(=C\C3=CC4=C(C=C3)OCO4)/OC2=O

Canonical SMILES

CC1=NC(=O)C2C(=C1)C(=CC3=CC4=C(C=C3)OCO4)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.